molecular formula C14H12N2O5 B14419773 Carbamic acid, (phenylmethoxy)-, 4-nitrophenyl ester CAS No. 83948-52-1

Carbamic acid, (phenylmethoxy)-, 4-nitrophenyl ester

Cat. No.: B14419773
CAS No.: 83948-52-1
M. Wt: 288.25 g/mol
InChI Key: KGRYHKXAJJDAAZ-UHFFFAOYSA-N
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Description

Carbamic acid, (phenylmethoxy)-, 4-nitrophenyl ester is a chemical compound with the molecular formula C14H12N2O5. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a carbamic acid group, a phenylmethoxy group, and a 4-nitrophenyl ester group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (phenylmethoxy)-, 4-nitrophenyl ester typically involves the reaction of phenylmethoxy carbamic acid with 4-nitrophenyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond. The reaction is usually performed at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification methods can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (phenylmethoxy)-, 4-nitrophenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted carbamates, depending on the specific reagents and conditions used .

Scientific Research Applications

Carbamic acid, (phenylmethoxy)-, 4-nitrophenyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of carbamic acid, (phenylmethoxy)-, 4-nitrophenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The presence of the nitrophenyl ester group allows for selective binding to target molecules, facilitating its use in biochemical assays and drug development .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-methoxy-, 4-nitrophenyl ester
  • 4-Nitrophenyl chloroformate
  • Phenylmethoxy carbamic acid

Uniqueness

Carbamic acid, (phenylmethoxy)-, 4-nitrophenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers enhanced selectivity and efficiency in various applications, making it a valuable tool in scientific research and industrial processes .

Properties

CAS No.

83948-52-1

Molecular Formula

C14H12N2O5

Molecular Weight

288.25 g/mol

IUPAC Name

(4-nitrophenyl) N-phenylmethoxycarbamate

InChI

InChI=1S/C14H12N2O5/c17-14(15-20-10-11-4-2-1-3-5-11)21-13-8-6-12(7-9-13)16(18)19/h1-9H,10H2,(H,15,17)

InChI Key

KGRYHKXAJJDAAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CONC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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